1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride
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Overview
Description
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) is a chemical compound with the empirical formula C27H37ClN2. It is also known as 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. This compound is a member of the imidazolium family, which is characterized by a positively charged imidazole ring. It is commonly used as a ligand in the formation of N-heterocyclic carbene (NHC) complexes, which are important in various catalytic processes .
Preparation Methods
The synthesis of 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a suitable base. One common method involves the use of palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the stability of the compound .
Chemical Reactions Analysis
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolidine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of NHC complexes with metals such as copper and palladium.
Common reagents used in these reactions include palladium acetate, aryl boronic acids, and pyridyl halides. The major products formed from these reactions are NHC-metal complexes, which are valuable in catalysis .
Scientific Research Applications
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) involves its role as a ligand in the formation of NHC complexes. These complexes act as catalysts in various chemical reactions by stabilizing reactive intermediates and facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the coordination of the imidazolium ring with metal centers, which enhances the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) can be compared with other similar compounds such as:
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Diisopropylimidazolium chloride
- 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
These compounds share similar structural features but differ in the substituents on the imidazolium ring. The unique feature of this compound (1:1) is the presence of bulky isopropyl groups, which provide steric hindrance and enhance the stability of the NHC complexes .
Properties
Molecular Formula |
C27H39ClN2 |
---|---|
Molecular Weight |
427.1 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C27H38N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-16,18-21H,17H2,1-8H3;1H |
InChI Key |
BPPGPFOTTDXLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] |
Origin of Product |
United States |
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